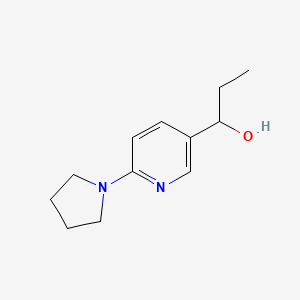

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol

Description

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol is a pyridine derivative featuring a pyrrolidine ring substituted at the 6-position of the pyridine moiety and a propanol chain at the 3-position. The pyrrolidine substituent introduces electron-donating properties and steric bulk, while the propanol chain may influence solubility and hydrogen-bonding interactions.

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(6-pyrrolidin-1-ylpyridin-3-yl)propan-1-ol |

InChI |

InChI=1S/C12H18N2O/c1-2-11(15)10-5-6-12(13-9-10)14-7-3-4-8-14/h5-6,9,11,15H,2-4,7-8H2,1H3 |

InChI Key |

VVRSJRZPMBOKBO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CN=C(C=C1)N2CCCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the use of pyridine-3-boronic acid, which undergoes a coupling reaction with pyrrolidine in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one.

Reduction: Formation of 1-(6-(Pyrrolidin-1-yl)piperidin-3-yl)propan-1-ol.

Substitution: Formation of halogenated derivatives such as 1-(6-(Pyrrolidin-1-yl)-2-chloropyridin-3-yl)propan-1-ol.

Scientific Research Applications

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can engage in hydrogen bonding and hydrophobic interactions with the active sites of these targets, modulating their activity. This compound may also influence signaling pathways by altering the conformation of target proteins, thereby affecting downstream biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol and analogous pyridine derivatives:

*Note: Exact molecular weight for the target compound is inferred from structural analogs.

Key Comparative Analysis

Substituent Effects on Electronic Properties

- Pyrrolidin-1-yl vs. Chloro/Amino Groups: The pyrrolidin-1-yl group at the 6-position (target compound) is electron-donating, which may stabilize the pyridine ring through resonance, contrasting with the electron-withdrawing chlorine in 3-(6-chloropyridin-3-yl)propan-1-ol .

- Fluorine Substituents: Fluorine in 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol enhances metabolic stability and electronegativity, making it distinct from the target compound’s pyrrolidine substituent .

Steric and Solubility Considerations

- Methyl vs. Diethylamino Groups: The 4-methyl group in 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol increases hydrophobicity compared to the unsubstituted target compound . In contrast, the diethylamino group in 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol introduces significant steric hindrance and basicity .

- Propanol vs. Propargyl Alcohol: The propanol chain in the target compound offers hydrogen-bonding capability, whereas the propargyl alcohol in 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol enables click chemistry applications .

Research Implications and Gaps

- Structural Diversity: Modifications at the 5- or 2-positions (e.g., fluorine, methyl, or amino groups) significantly alter reactivity and bioavailability, as seen in analogs .

- Unresolved Data : The target compound lacks explicit experimental data (e.g., solubility, melting point) in the provided evidence, highlighting a need for further characterization.

Biological Activity

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol, identified by its CAS number 1355238-35-5, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol is C12H18N2O. Its structure includes a pyridine ring, a pyrrolidine moiety, and a propanol group, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 206.29 g/mol |

| Purity | ≥95% |

| Appearance | N/A |

| Storage Temperature | Room Temperature |

Anticancer Activity

Recent studies have indicated that compounds structurally related to 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol exhibit significant anticancer properties. For instance, derivatives containing similar pyridine and pyrrolidine structures have been evaluated against various cancer cell lines.

Case Study: Breast Cancer Cell Lines

In one study, compounds with similar structures were tested against MDA-MB-231 (triple-negative breast cancer) and MCF-7 (HER2-positive breast cancer) cell lines. The results showed that certain derivatives significantly decreased cell viability at low concentrations (e.g., IC50 values as low as 6.25 µM) . The mechanism of action appears to involve the inhibition of specific membrane proteins associated with cancer progression.

Table: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1f | MDA-MB-231 | 6.25 | Inhibition of 5-HT6 receptor |

| Compound 1d | MDA-MB-231 | 25 | Inhibition of mGluR2 |

| Compound 1a | MDA-MB-231 | >100 | No significant effect |

The biological activity of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol may be attributed to its ability to interact with various protein targets involved in cellular signaling pathways related to cancer. Notably, five membrane proteins were identified as potential targets:

- 5-Hydroxytryptamine receptor 6 (5-HT6)

- Metabotropic glutamate receptor 2 (mGluR2)

- Ghrelin receptor

- Histamine H3 receptor

- Orexin receptor 2 (Ox2R)

These interactions suggest that the compound could exhibit inhibitory properties similar to those observed in established antineoplastic agents .

Neuropharmacological Potential

Beyond its anticancer properties, preliminary studies indicate that compounds with similar structures may also possess neuropharmacological effects, potentially modulating neurotransmitter systems involved in mood regulation and cognitive functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.